3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide
Overview
Description
3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide is a complex organic compound that features a brominated furan ring, a benzamide group, and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide typically involves multiple steps:
Bromination of Furan: The initial step involves the bromination of furan to produce 3-bromofuran. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Enone: The next step involves the formation of the enone intermediate by reacting the brominated furan with an appropriate aldehyde under basic conditions.
Amidation: The final step involves the amidation reaction where the enone intermediate is reacted with benzoyl chloride and phenylethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The enone moiety can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-bromofuran: A simpler compound with a brominated furan ring.
N-phenylethylbenzamide: A compound with a similar amide linkage but lacking the furan ring and bromine atom.
Furan-2-carboxamide: A compound with a furan ring and amide group but lacking the bromine atom and phenylethylamine moiety.
Uniqueness
3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide is unique due to its combination of a brominated furan ring, an enone moiety, and a phenylethylamine group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
IUPAC Name |
3-bromo-N-[(Z)-1-(furan-2-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c23-18-9-4-8-17(14-18)21(26)25-20(15-19-10-5-13-28-19)22(27)24-12-11-16-6-2-1-3-7-16/h1-10,13-15H,11-12H2,(H,24,27)(H,25,26)/b20-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPSLEYBWWXWTD-HKWRFOASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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